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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, managing, and
reporting adverse effects in clinical trials. It also offers insights into the reasons behind clinical
trial terminations to help you proactively address potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for terminating a clinical trial?

Al: Clinical trials can be terminated for various reasons. While challenges in patient recruitment
are a primary factor, adverse events and lack of efficacy are also significant contributors.[1][2]
Analysis of terminated drug trials between 2010 and 2021 revealed the following key reasons
for termination:
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Reason for Termination Percentage of Terminated Trials
Low Accrual Rate 25.4%
Unspecified 24.1%
Lack of Efficacy 7.3%
Adverse Events 3.9%
Business/Strategic Decision 3.6%
Financial 3.4%
Product Discontinuation 2.7%
Regulatory Issues 0.6%
Positive Outcome 0.6%
Protocol Deviation 0.5%
Ethical Considerations 0.2%
Data Collection Challenges 0.1%
Other 27.8%

Source: GlobalData, Clinical Trials Arena,
2022[1]

It's important to note that approximately 90% of all drugs that enter clinical trials fail to receive
regulatory approval.[3][4][5] The primary reasons for these failures in clinical drug development
are:

Lack of clinical efficacy: 40-50%

Unmanageable toxicity: 30%

Poor drug-like properties: 10-15%

Lack of commercial needs and poor strategic planning: 10%[3][5]
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Q2: What is an adverse event (AE) and how is it classified?

A2: An adverse event is any unfavorable or unintended sign, symptom, or disease that occurs
in a patient during a clinical trial. It may or may not be related to the treatment being studied.[6]
AEs are classified based on their severity, seriousness, and expectedness.

o Severity: Graded on a scale from 1 to 5, with grade 1 being mild and grade 5 being fatal.[7]

e Seriousness: A serious adverse event (SAE) is any event that results in death, is life-
threatening, requires hospitalization, results in disability, or is a congenital anomaly.[8]

o Expectedness: An AE is considered "expected" if it is listed in the protocol and "unexpected"
if it is not.[6]

Q3: Who decides to terminate a clinical trial due to adverse events?

A3: The decision to halt a clinical trial is typically made by a collaborative effort between
several key stakeholders, including:

Data and Safety Monitoring Board (DSMB): An independent group of experts that
periodically reviews trial data to ensure participant safety.[9][10]

e Sponsor: The pharmaceutical company or research institution funding the trial.

o Regulatory Authorities: Agencies such as the Food and Drug Administration (FDA) or the
European Medicines Agency (EMA).[9]

« Institutional Review Board (IRB) / Ethics Committee: A committee that ensures the ethical
conduct of the research and the protection of human subjects.[9]

Troubleshooting Guides for Managing Adverse

Events
Guide 1: Investigating Unexpected Adverse Events

If an unexpected adverse event occurs, it is crucial to act swiftly and systematically to ensure
participant safety and maintain trial integrity.
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Workflow for Investigating Unexpected Adverse Events:
esesere) - - —— ] - S -

Click to download full resolution via product page
Caption: Workflow for handling unexpected adverse events.
Detailed Steps:

e Observe and Document: Immediately and thoroughly document the unexpected adverse
event in the participant's source documents.

e Provide Medical Care: Ensure the participant receives appropriate medical assessment and
care.

e Report to Sponsor/CRO: Report the event to the study sponsor or Contract Research
Organization (CRO) within the timelines specified in the protocol (typically within 24 hours for
SAES).[9]

o Assess Causality: The investigator, in collaboration with the sponsor, must assess the
likelihood that the event is related to the investigational product.

e Report to Regulatory Authorities and IRB/EC: If the event is determined to be an
unanticipated problem that involves risks to subjects, it must be reported to the relevant
regulatory authorities and the Institutional Review Board/Ethics Committee.

e Review Protocol and Informed Consent: Evaluate if the study protocol and informed consent
documents need to be amended to include the new risk.

e Implement Corrective Actions: Implement any necessary changes to the study procedures to
mitigate the risk to other participants.

Guide 2: Managing Organ-Specific Toxicities
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Certain organ systems are more susceptible to drug-induced toxicity. Proactive monitoring and
management are essential.

Problem: The investigational drug shows signs of causing damage to the heart muscle.
Troubleshooting Protocol:

o Baseline Assessment: Before starting treatment, conduct a comprehensive baseline
echocardiogram, including 2D and 3D left ventricular ejection fraction (LVEF) and global
longitudinal strain (GLS).[5] Also, measure baseline cardiac biomarkers like troponin and
brain natriuretic peptide (BNP).[11]

e Regular Monitoring:

o For patients on anthracyclines, monitor LVEF every 3 months during treatment and then
yearly.[2]

o For those on trastuzumab, assess LVEF every 3 months during therapy and at 12 and 18
months post-treatment.[2]

o Consider periodic measurement of troponin and BNP before each cycle of potentially
cardiotoxic therapy.[11]

» Define Stopping Rules: Establish clear criteria for holding or discontinuing treatment based
on changes in LVEF and GLS, as was done in the trastuzumab clinical trials.[2]

o Referral: Refer patients with decreased baseline LVEF or those who develop cardiotoxicity to

a cardio-oncology service.[5]

Example Case: In the ALLHAT study, the doxazosin treatment arm was terminated early due to
a significantly higher rate of congestive heart failure compared to the chlorthalidone arm.[12]

Problem: The investigational drug is causing liver damage.
Troubleshooting Protocol:

e Frequent Liver Function Tests (LFTs): Monitor alanine aminotransferase (ALT), aspartate
aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL) frequently,
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especially during the initial phase of treatment.

o "Hy's Law" Criteria: Be vigilant for cases meeting "Hy's Law" criteria, which are highly
predictive of severe DILI:

o ALT or AST > 3 times the upper limit of normal (ULN)
o TBL > 2 times ULN
o No other explanation for the liver injury.

o Causality Assessment: Use a structured causality assessment tool to evaluate the likelihood
of DILI.

» Discontinuation and Follow-up: If DILI is suspected, discontinue the investigational drug
immediately and monitor LFTs closely until they return to baseline.

Example Case: In February 2024, RAPT Therapeutics terminated its zelnecirnon program after
a Phase 2 trial was placed on clinical hold due to a serious adverse event of severe liver injury
in one patient.

Problem: The investigational drug is causing damage to the nervous system.
Troubleshooting Protocol:
o Tiered Assessment Approach:

o Tier 1 (Screening): Use simple behavioral observation methods and automated motor
activity assessments.

o Tier 2 (Characterization): If neurotoxicity is suspected, use more specific tests to evaluate
motor, sensory, and cognitive functions.

» Behavioral Testing: Employ a range of behavioral tests to assess for acute and subchronic
neurotoxicity, abuse liability, and seizure liability.

o Developmental Neurotoxicity: For drugs that may be used in pediatric populations or
pregnant women, specific developmental neurotoxicity studies are crucial.
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Problem: The investigational drug is adversely affecting the immune system.
Troubleshooting Protocol:

o Standard Toxicity Studies: Initial indicators of immunotoxicity can be derived from standard
hematology, serum chemistry, and histopathology examinations from routine toxicity studies.

o Functional Assays: If immunomodulatory effects are anticipated, conduct functional assays to
assess:

o Humoral immunity: T-dependent antibody responses.

o Cell-mediated immunity: Natural killer (NK) cell activity and cytotoxic T-lymphocyte (CTL)
responses.

o Cytokine Release Assays: For biologics with a risk of infusion reactions, perform in vitro
cytokine release assays to predict potential immunotoxic responses.

Logical Relationships in Clinical Trial Termination

The decision to terminate a clinical trial due to adverse events is a complex process involving
multiple inputs and decision points.

Decision Pathway for Trial Termination due to Adverse Events:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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